molecular formula C8H12N2O B033690 2-Isopropyl-4-acetyl-1H-imidazole CAS No. 108512-03-4

2-Isopropyl-4-acetyl-1H-imidazole

Cat. No. B033690
M. Wt: 152.19 g/mol
InChI Key: RHQWKIDPKKQJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-4-acetyl-1H-imidazole is an imidazole-based compound . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular formula of 2-Isopropyl-4-acetyl-1H-imidazole is C8H12N2O. The InChI is InChI=1S/C8H12N2O/c1-5(2)8-9-4-7(10-8)6(3)11/h4-5H,1-3H3, (H,9,10).


Chemical Reactions Analysis

Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D . It shows both acidic and basic properties . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively .

Safety And Hazards

Imidazole may cause damage to organs, is suspected of damaging fertility or the unborn child, and may cause serious eye irritation or damage . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area .

properties

IUPAC Name

1-(2-propan-2-yl-1H-imidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5(2)8-9-4-7(10-8)6(3)11/h4-5H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQWKIDPKKQJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-4-acetyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.